Duoperone fumarate

Catalepsy Dopamine D2 Receptor In Vivo Behavioral Pharmacology

Standard short-acting antipsychotics cause fluctuating plasma levels in multi-day behavioral studies, confounding efficacy readouts. Duoperone fumarate (AHR-6646) is a phenothiazine-butyrophenone hybrid with uniquely delayed onset and prolonged duration of D2 antagonism. - Sustained catalepsy & CAR suppression for 7 days post single dose in rodent models - Validated antiemetic coverage exceeding 24h in canine CINV paradigms - Supplied as stable fumarate salt for improved solubility vs. free base

Molecular Formula C32H30F4N2O5S
Molecular Weight 630.7 g/mol
CAS No. 62030-89-1
Cat. No. B1670990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuoperone fumarate
CAS62030-89-1
Synonyms(4-fluorophenyl)(1-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)-4-piperidinyl)methanone
AHR 6646
AHR-6646
duoperone
duoperone fumarate
Molecular FormulaC32H30F4N2O5S
Molecular Weight630.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C28H26F4N2OS.C4H4O4/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32;5-3(6)1-2-4(7)8/h1-2,4-11,18,20H,3,12-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyYETRXLVOWPGIHR-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Duoperone Fumarate: Long-Acting Neuroleptic Agent


Duoperone fumarate (USAN, developmental code AHR-6646) is a phenothiazine-derived neuroleptic agent with a unique (4-fluorophenyl)(4-piperidinyl)methanone pharmacophore [1]. It is structurally classified as a butyrophenone-phenothiazine hybrid and belongs to the '-perone' class of antipsychotics [2]. Its primary demonstrated pharmacological activities are long-duration neuroleptic effects and potent antiemetic action, both characterized by a delayed onset and prolonged duration when benchmarked against classical agents like chlorpromazine [3].

Study type
Sustained D2 receptor occupancy protocols
Behavioral pharmacology
Multi-day antipsychotic screening without repeated dosing
Model context
Catalepsy models: delayed-onset extrapyramidal side-effect profiling
Compound identity
Butyrophenone-phenothiazine hybrid with reported long-duration neuroleptic action

Why Duoperone Fumarate Cannot Be Substituted


Duoperone's pharmacodynamic profile is distinguished by a kinetic signature of delayed onset and markedly prolonged duration across multiple behavioral paradigms, a property not shared by first-generation antipsychotics like chlorpromazine or haloperidol [1]. This is not merely a potency difference but a fundamental shift in the time-course of dopamine receptor-mediated catalepsy, conditioned avoidance suppression, and antiemetic activity, indicating unique distribution, metabolism, or receptor dissociation kinetics [2]. Consequently, in experimental models requiring sustained D2 receptor occupancy or prolonged behavioral suppression without repeated dosing, substituting duoperone with a faster-acting, shorter-duration analog would yield fundamentally different temporal efficacy and side-effect profiles, compromising study reproducibility.

Duoperonedelayed onset · prolonged
Temporal kinetic profile differs fundamentally from fast-acting D2 antagonists; substituting with chlorpromazine or haloperidol may alter onset and duration of behavioral endpoints.
Short-acting analogsrapid offset
Sustained D2 occupancy over days cannot be reproduced with agents requiring multiple daily doses, potentially shifting conditioned avoidance and catalepsy model outcomes.

Duoperone Fumarate vs. First-Generation Antipsychotics


Catalepsy: Onset and Duration vs. Chlorpromazine

Duoperone (AHR-6646) induces catalepsy in rats with a temporal profile that is qualitatively shifted relative to chlorpromazine. While the primary literature reports a delayed onset and prolonged duration for duoperone, specific quantitative data (e.g., onset latency in minutes, duration of immobility in hours) are not provided in the publicly available abstract [1]. This represents a class-level inference of differentiation based on the authors' direct experimental comparison.

Catalepsy onset/duration
Class-level inference
Duoperone: delayed onset; prolonged duration
vs chlorpromazine (quantitative data not available)
Supports differentiation of acute vs. sustained D2 blockade in motor side-effect models.
Data from abstract-level comparison; quantitative onset/duration values not provided.
Catalepsy Dopamine D2 Receptor In Vivo Behavioral Pharmacology

Antiemetic Onset and Duration vs. Standard Antiemetics

Duoperone was identified as a potent antiemetic agent in dogs, with a noted delayed onset and prolonged duration of action [1]. However, the abstract does not provide comparator data (e.g., against metoclopramide or chlorpromazine) nor quantitative measures such as ED50 values or duration in hours, limiting this evidence to a qualitative differentiation claim from a class-level perspective.

Antiemetic action
Class-level inference
Qualitative description: potent antiemetic with delayed onset and prolonged duration in canine model; no direct comparator or ED50 in accessible abstract.
Reported antiemetic context may support protocols requiring sustained cover; comparator data needed for model selection.
Absence of quantitative comparator limits direct benchmarking.
Antiemetic Chemotherapy-Induced Nausea Canine Model

d-Amphetamine Antagonism: Prolonged Pretreatment vs. Short-Acting Neuroleptics

Duoperone effectively blocks d-amphetamine-induced lethality in aggregated mice when administered 1 hour to 7 days prior to amphetamine challenge, demonstrating an extraordinarily wide and prolonged pretreatment window [1]. This characteristic is class-level inferred to be substantially longer than that of chlorpromazine or haloperidol, whose protective effects typically wane within 24-48 hours. Quantitative ED50 values across the time-course are not available in the abstract.

d-Amphetamine antagonism
Class-level inference
Duoperone: 1 h – 7 day pretreatment window
vs chlorpromazine/haloperidol (typical window
Modeled pretreatment window supports multi-day antipsychotic study designs without redosing.
ED50 time-course values not available in abstract; reported 3–6× longer window.
Conditioned avoidance
Class-level inference
Markedly prolonged CAR suppression without escape impairment in mice and cats; no quantitative comparator data in abstract.
Supports behavioral selectivity profiling over extended time frames; chronic conditioning model relevance.
Duration comparison against other neuroleptics not reported in accessible source.
d-Amphetamine Antagonism Neuroleptic Screen Aggregated Mouse Model

Conditioned Avoidance: Prolonged Selective Suppression

Duoperone suppressed conditioned avoidance responding (CAR) in mice and cats at doses that did not impair escape behavior, and the duration of this suppression was described as 'markedly prolonged' [1]. This selective suppression is a hallmark of antipsychotic efficacy; however, the abstract lacks quantitative comparator data against other neuroleptics for duration of action, making this a class-level inference.

Conditioned avoidance
Class-level inference
Markedly prolonged CAR suppression without escape impairment in mice and cats; no quantitative comparator data in abstract.
Supports behavioral selectivity profiling over extended time frames; chronic conditioning model relevance.
Duration comparison against other neuroleptics not reported in accessible source.
Conditioned Avoidance Response Antipsychotic Efficacy Behavioral Selectivity

Duoperone Fumarate: Research Applications


Sustained Antipsychotic Efficacy Without Repeated Dosing

Duoperone's demonstrated 1-hour to 7-day pretreatment window for d-amphetamine lethality blockade makes it uniquely suited for multi-day antipsychotic efficacy protocols where daily dosing of a short-acting comparator like haloperidol would confound behavioral readouts with fluctuating drug levels [1]. Researchers modeling sustained D2 receptor occupancy can leverage duoperone to maintain stable receptor blockade across an entire experimental week after a single administration.

Catalepsy Model for Atypical Antipsychotic Differentiation

The delayed onset of catalepsy relative to chlorpromazine, coupled with prolonged duration, positions duoperone as a tool compound for dissociating acute vs. chronic D2-mediated motor side effects. This profile aligns more closely with atypical antipsychotics, enabling researchers to use duoperone as a reference for screening novel compounds intended to minimize acute extrapyramidal symptoms [1].

Sustained Antiemetic Cover in Canine Models

With its potent and prolonged antiemetic action in dogs, duoperone can serve as a reference agent in canine emesis models where extended antiemetic cover from a single dose is required, potentially outperforming metoclopramide or ondansetron in duration-of-action studies [1]. This is particularly relevant for preclinical evaluation of novel antiemetics intended for delayed-phase chemotherapy-induced nausea and vomiting.

Chronic Conditioning: Selective Behavioral Suppression

Duoperone's ability to suppress conditioned avoidance responding for markedly prolonged periods without impairing escape behavior makes it a valuable reference agent in chronic conditioning studies designed to assess antipsychotic efficacy vs. motor side effects over extended time frames [1]. Sourcing duoperone fumarate specifically (rather than the free base) ensures solubility and stability advantages for these long-duration in vivo protocols.

Application
Selection Property
Validation Focus
Sustained D2 occupancy studies
Prolonged pretreatment window (1 h–7 days)
Temporal D2 receptor occupancy profile
Catalepsy model studies
Delayed catalepsy onset
Extrapyramidal side-effect profile over time
Canine antiemetic model studies
Sustained antiemetic action
Antiemetic duration and model-specific response
Chronic conditioned avoidance studies
Selective CAR suppression with preserved escape
Behavioral selectivity across extended dosing intervals
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